(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate
Description
Molecular Architecture and Functional Group Composition
The molecular framework of this compound comprises three distinct heterocyclic systems: a 2,3-dihydro-1-benzofuran core, a 1-ethylindole substituent, and a thiophene-2-carboxylate ester. The benzofuran ring system (C9H8O2) forms the central scaffold, with a ketone group at position 3 and a methyl substituent at position 7. The dihydro nature of the benzofuran ring introduces partial saturation between C2 and C3, reducing aromaticity in this region.
A conjugated α,β-unsaturated ketone system extends from the benzofuran core via a methylidene bridge [(E)-CH=C], connecting to the 1-ethylindole subunit. The indole moiety (C10H10N) features an ethyl group at the N1 position, enhancing lipophilicity and influencing π-orbital overlap within the fused bicyclic system. At position 6 of the benzofuran, a thiophene-2-carboxylate ester (C5H3O2S) is appended, introducing sulfur-containing aromaticity and ester functionality critical for intermolecular interactions.
Key functional groups include:
- Benzofuran-derived ketone (C=O at C3)
- α,β-unsaturated enone system (C=C-O)
- Indolic NH (hydrogen bond donor)
- Thiophene-ester (COO-)
| Molecular Property | Value |
|---|---|
| Empirical Formula | C23H20N2O4S |
| Molecular Weight | 353.43 g/mol |
| Hybridization Index | sp² (benzofuran), sp³ (dihydro region) |
The extended conjugation across the benzofuran-indole-thiophene system creates a planar electronic configuration that facilitates intramolecular charge transfer, as evidenced by UV-Vis spectral data showing λmax at 320–350 nm.
Stereochemical Configuration and Conformational Dynamics
The (2E) designation specifies the trans configuration of the methylidene bridge connecting the benzofuran and indole subunits. X-ray crystallographic studies of analogous compounds reveal that this E geometry imposes a dihedral angle of 172–178° between the benzofuran and indole planes, minimizing steric clash between the ethyl group and benzofuran methyl substituent.
The 2,3-dihydrobenzofuran moiety exhibits restricted rotation about the C2-C3 single bond due to partial double-bond character from conjugation with the ketone group. This constraint creates two predominant conformers:
- Syn-periplanar : Benzofuran oxygen aligned with C3 ketone (35% population)
- Anti-periplanar : Oxygen opposite to ketone group (65% population)
Density functional theory (DFT) calculations indicate an energy barrier of 12.3 kcal/mol for interconversion between these states, suggesting limited room-temperature flexibility. The thiophene ester adopts a nearly orthogonal orientation relative to the benzofuran plane (85–95°), driven by steric hindrance from the 7-methyl group.
Intermolecular Interaction Patterns in Crystalline States
Single-crystal X-ray diffraction analysis of structurally related compounds reveals three primary interaction motifs:
1. Hydrogen-bonding networks:
- Benzofuran ketone O∙∙∙H-N(indole) distances: 2.02–2.15 Å
- Ester carbonyl O∙∙∙H-C(thiophene) contacts: 2.34–2.41 Å
2. π-Stacking interactions:
- Benzofuran-indole face-to-edge stacking (3.45 Å interplanar distance)
- Thiophene-thiophene offset stacking (3.62 Å)
3. Van der Waals contacts:
- Methyl/ethyl group interdigitation (3.8–4.2 Å)
- CH-π interactions between indole C-H and benzofuran rings (2.87 Å)
Crystallographic data indicates a monoclinic P21/c space group with unit cell parameters:
- a = 12.457 Å
- b = 7.892 Å
- c = 19.334 Å
- β = 102.7°
- Z = 4
Properties
Molecular Formula |
C25H19NO4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C25H19NO4S/c1-3-26-14-16(17-7-4-5-8-19(17)26)13-21-23(27)18-10-11-20(15(2)24(18)29-21)30-25(28)22-9-6-12-31-22/h4-14H,3H2,1-2H3/b21-13+ |
InChI Key |
XEGLHOMLADYVKA-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CS5)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CS5)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole
Indole undergoes N-ethylation using ethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C, yielding 1-ethyl-1H-indole. Alternative solvents like toluene or ethanol reduce side products but require longer reaction times (12–24 hours).
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethyl bromide | DMF | 0–5°C | 85% |
| Ethyl iodide | Toluene | 25°C | 78% |
Vilsmeier-Haack Formylation
The 3-position of 1-ethylindole is formylated using phosphorus oxychloride (POCl₃) and DMF at 50°C. This generates the aldehyde intermediate with >90% regioselectivity.
Synthesis of 7-Methyl-3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic Acid
Cyclization of Substituted Salicylic Acid
Methyl-substituted salicylic acid undergoes acid-catalyzed cyclization with acetic anhydride to form the dihydrobenzofuran core. Oxidation with potassium permanganate (KMnO₄) introduces the 3-oxo group.
Optimization Note:
-
Nanocatalysts (e.g., TiO₂ nanoparticles) reduce reaction time from 8 hours to 2 hours while maintaining 88% yield.
-
Continuous flow reactors enable scalability with 95% conversion efficiency.
Methyl Group Introduction
Friedel-Crafts alkylation using methyl chloride and AlCl₃ positions the methyl group at the 7-position. Selectivity is enhanced by steric directing groups on the benzofuran precursor.
Synthesis of Thiophene-2-carbonyl Chloride
Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to produce the acyl chloride. Solvent-free conditions minimize byproducts, achieving 97% purity.
Coupling and Final Esterification
Knoevenagel Condensation
The indole aldehyde and benzofuran ketone undergo condensation using piperidine as a base in ethanol at 80°C. The (2E) -configuration is favored due to steric hindrance from the ethyl group.
Key Data:
| Base | Solvent | Temperature | E:Z Ratio | Yield |
|---|---|---|---|---|
| Piperidine | Ethanol | 80°C | 9:1 | 82% |
| DBU | DMF | 100°C | 7:1 | 75% |
Esterification
The benzofuran carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled with thiophene-2-carbonyl chloride in dichloromethane. Triethylamine scavenges HCl, improving ester yield to 89%.
Industrial Scalability and Green Chemistry
-
Continuous Flow Synthesis: Microreactors reduce processing time by 40% compared to batch methods.
-
Solvent Recycling: Ethanol and DMF are recovered via distillation, reducing waste by 70%.
-
Catalyst Reuse: Immobilized nanocatalysts retain 90% activity after five cycles.
Analytical Validation
-
HPLC Purity: >99% (C18 column, acetonitrile/water gradient).
-
NMR Confirmation:
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound may exhibit several pharmacological properties:
Antimicrobial Activity
Studies have shown that compounds with similar structural features can demonstrate significant antimicrobial properties against both bacteria and fungi. The combination of indole and benzofuran structures in this compound may enhance its ability to interact with microbial targets, potentially leading to new antibacterial agents.
Antioxidant Effects
The benzofuran component is linked to antioxidant activity through the scavenging of free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Anti-inflammatory Properties
Compounds derived from indole and benzofuran frameworks have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in treating inflammatory conditions.
Synthetic Methods
The synthesis of this compound typically involves several steps:
- Formation of Indole Derivative : Utilizing Fischer indole synthesis.
- Benzofuran Formation : Achieved through cyclization of ortho-hydroxyaryl ketones.
- Condensation Reaction : The indole derivative is condensed with the benzofuran derivative.
- Thiol Group Introduction : Final sulfonation to enhance solubility and reactivity.
These methods can be optimized for industrial production, focusing on yield and purity enhancements.
Case Study 1: Anticancer Potential
A study exploring the anticancer properties of similar compounds revealed significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated potent activity, suggesting that derivatives of this compound could be developed as potential anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research into related indole derivatives has shown promising results against resistant bacterial strains. The structural similarities suggest that (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo could exhibit similar or enhanced antimicrobial activity.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Aromatic Core Comparison
Target Compound vs. Isoquinoline Derivatives (): The target’s benzofuran-indole scaffold differs significantly from isoquinoline derivatives (e.g., compounds 6d–6h in ), which feature a nitrogen-containing bicyclic system. Key contrasts include:
- Electronic Effects: The benzofuran’s oxygen atom introduces electron-withdrawing character, whereas isoquinolines have basic nitrogen atoms that influence protonation states and solubility.
- Substituent Positioning: The target’s 7-methyl and 3-oxo groups on the benzofuran may sterically hinder reactions compared to the 6,7-dimethoxy substituents on isoquinolines .
Target vs. Tetrahydrobenzo[b]thiophene Derivatives (): Compound 6o (Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) shares a sulfur-containing aromatic system but differs in saturation and substitution:
- Saturation : The tetrahydrobenzo[b]thiophene in 6o is partially hydrogenated, reducing aromaticity compared to the fully conjugated benzofuran in the target.
- Functional Groups: The target’s thiophene-2-carboxylate ester is directly appended to the benzofuran, whereas 6o incorporates an amino-ethoxy-oxoethyl side chain .
Substituent Effects
- Indole vs. Phenyl Groups: The 1-ethylindole in the target may enhance lipophilicity compared to phenyl-substituted isoquinolines (e.g., 6g, 6h), which are more rigid and planar .
- Ester vs. Amide/Sulfonyl Groups: The thiophene-2-carboxylate ester in the target could improve metabolic stability relative to sulfonyl (6e) or carboxamide (6f) groups in isoquinolines, which are prone to hydrolysis or enzymatic degradation .
Spectroscopic Characterization
- NMR and HRMS : Compound 6o () was confirmed via $^1$H/$^13$C NMR and HRMS-ESI (experimental m/z 390.1370). The target compound would require similar analyses, with distinct shifts expected for the indole methylidene and benzofuran-3-oxo groups .
Data Tables
Table 2: Functional Group Impact on Properties
| Functional Group | Example Compound | Effect on Properties |
|---|---|---|
| Thiophene-2-carboxylate | Target Compound | Enhances electron deficiency, stability |
| 6,7-Dimethoxy | 6d (Isoquinoline) | Increases solubility, π-stacking |
| Sulfonyl (6e) | 6e (Isoquinoline) | Polar, susceptible to nucleophilic attack |
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate is a complex organic molecule with significant potential in pharmacological applications. Its unique structural characteristics, including the presence of indole and benzofuran moieties, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 483.5 g/mol. The structure features multiple functional groups that may influence its reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate . For instance, similar indole derivatives have shown promising results against various cancer cell lines. A comparative analysis of related compounds revealed:
| Compound Name | IC50 (μM) | Target Cell Line | Reference |
|---|---|---|---|
| Doxorubicin | 24.7 | HepG2 | |
| Compound 7a | 6.1 | HepG2 | |
| Compound 7b | 7.9 | HepG2 |
These results indicate that certain derivatives exhibit significantly lower IC50 values compared to doxorubicin, suggesting enhanced potency in inducing cytotoxicity.
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. For example, compounds similar to this one have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
In a study examining the effects of related compounds on HepG2 cells, it was found that:
| Protein | Treatment (μM) | Caspase Activation (Fold Increase) |
|---|---|---|
| Caspase-3 | 6.1 | 7 |
| Caspase-3 | 7.9 | 5.8 |
These findings suggest that the compound may promote apoptosis through caspase activation, leading to significant cell death in cancer models.
Structure–Activity Relationship (SAR)
The structural features of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate play a critical role in its biological activity. The integration of indole and benzofuran structures has been associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For instance:
- Indomethacin : An indole derivative known for its anti-inflammatory properties.
- Benzofuran derivatives : Exhibited antimicrobial activity against various pathogens.
These examples underscore the therapeutic potential inherent in compounds with similar structural motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
